molecular formula C15H11NO3 B1353257 3-Nitrochalcone CAS No. 614-48-2

3-Nitrochalcone

Cat. No.: B1353257
CAS No.: 614-48-2
M. Wt: 253.25 g/mol
InChI Key: SMFBODMWKWBFOK-MDZDMXLPSA-N
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Description

3-Nitrochalcone is an organic compound with the molecular formula C15H11NO3 It is a derivative of chalcone, which is an α,β-unsaturated ketone Chalcones are known for their wide range of biological activities and are used as intermediates in the synthesis of various bioactive compounds

Biochemical Analysis

Biochemical Properties

3-Nitrochalcone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes, such as tyrosine kinases and mitogen-activated protein kinases (MAPKs), which are crucial in cell signaling pathways . Additionally, this compound can bind to proteins involved in oxidative stress responses, thereby modulating their activity and influencing cellular redox states . These interactions highlight the compound’s potential as a modulator of biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins . Furthermore, it affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and metabolic changes . These cellular effects make this compound a promising candidate for anticancer therapies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound has been found to inhibit the activity of tyrosine kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, it can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions underline the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are crucial for understanding the compound’s potential in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit minimal toxicity and significant therapeutic effects, such as the inhibition of tumor growth . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic pathways affect the compound’s bioavailability and activity, influencing its therapeutic potential. Additionally, this compound can modulate metabolic flux and alter metabolite levels, further impacting cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct this compound to specific organelles . Understanding the subcellular localization of this compound is vital for elucidating its mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitrochalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction between 3-nitrobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Nitrochalcone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Reduction: 3-Aminochalcone.

    Oxidation: Various oxidized derivatives depending on the reaction conditions.

    Substitution: Substituted chalcones with different functional groups replacing the nitro group.

Scientific Research Applications

3-Nitrochalcone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a starting material for the preparation of other bioactive chalcones.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new therapeutic agents.

    Medicine: Research has shown that this compound and its derivatives possess anti-inflammatory, anticancer, and antioxidant properties. These properties are being explored for the development of new drugs.

    Industry: In the chemical industry, this compound is used as a precursor for the synthesis of dyes, pigments, and other fine chemicals.

Comparison with Similar Compounds

3-Nitrochalcone can be compared with other nitro-substituted chalcones and chalcone derivatives:

    Similar Compounds: 3-Aminochalcone, 3-Methoxychalcone, 3-Bromochalcone.

    Uniqueness: The presence of the nitro group in this compound enhances its reactivity and biological activity compared to other chalcones. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-15(13-6-2-1-3-7-13)10-9-12-5-4-8-14(11-12)16(18)19/h1-11H/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFBODMWKWBFOK-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614-48-2, 24721-24-2
Record name Chalcone, 3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propen-1-one, 3-(3-nitrophenyl)-1-phenyl-, (E)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024721242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 614-48-2
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Record name 3-nitrochalcone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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